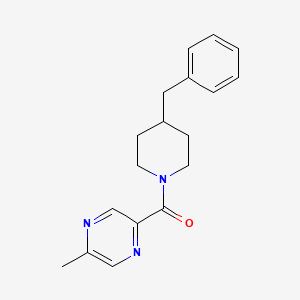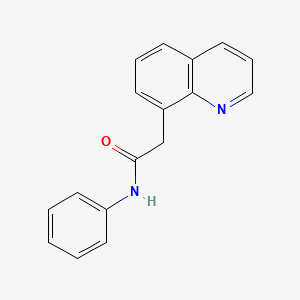
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMMP belongs to the class of benzamide derivatives and is a potent and selective antagonist of the dopamine D3 receptor.
科学的研究の応用
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders such as addiction, schizophrenia, and Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been used in preclinical studies to investigate the role of the D3 receptor in these disorders and to evaluate its potential as a therapeutic target.
作用機序
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysregulation has been implicated in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide modulates the activity of the mesolimbic and mesocortical pathways, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. In preclinical studies, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive and motor symptoms in animal models of Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for targeted modulation of the mesolimbic and mesocortical pathways. However, one limitation is that 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic target for addiction and other psychiatric disorders. Further studies are needed to investigate the long-term safety and efficacy of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in preclinical and clinical settings. Additionally, the development of more potent and selective D3 receptor antagonists may improve the therapeutic potential of this class of compounds. Finally, the use of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in combination with other pharmacological agents may enhance its therapeutic effects and reduce potential side effects.
合成法
The synthesis of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a crystallization process, and the purity is confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
特性
IUPAC Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-7-13(8-10-16)17(2)15(18)12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWNWCZSSQCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)



